molecular formula C18H12N4O2S2 B2716795 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 300556-34-7

2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2716795
CAS No.: 300556-34-7
M. Wt: 380.44
InChI Key: CVDVAGNJIARHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a fused heterocyclic system combining a triazolobenzothiazole core linked via a sulfanyl ethyl chain to an isoindole-dione moiety.

Properties

IUPAC Name

2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-15-11-5-1-2-6-12(11)16(24)21(15)9-10-25-17-19-20-18-22(17)13-7-3-4-8-14(13)26-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDVAGNJIARHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, in vitro studies, and case studies highlighting its therapeutic potential.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and benzothiazole rings followed by the introduction of the isoindole moiety.

General Synthetic Route

  • Formation of Benzothiazole : This is typically achieved through the condensation of thiourea with ortho-haloanilines.
  • Triazole Formation : The triazole ring is formed via cyclization reactions involving azides and alkyne precursors.
  • Isoindole Derivation : The isoindole structure can be synthesized through cyclization reactions involving phthalic anhydride derivatives.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro assays targeting different biological pathways.

Antiviral Activity

Recent studies have shown that derivatives of benzothiazole and triazole exhibit significant antiviral properties. For instance, compounds similar to the target compound have shown activity against dengue virus proteases, indicating potential for further development as antiviral agents .

Anticancer Properties

In vitro studies have demonstrated that compounds containing the triazolo-benzothiazole framework possess cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to activate caspases has been noted as a critical factor in its anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, which may be attributed to their ability to disrupt bacterial cell membranes .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical and preclinical settings:

  • Dengue Virus Study : A study involving N-substituted benzothiazoles demonstrated significant inhibition of dengue virus replication in vitro, suggesting that modifications to the benzothiazole moiety can enhance antiviral efficacy .
  • Cancer Cell Line Testing : In a study assessing various derivatives against breast cancer cell lines, compounds with similar structures to our target showed IC50 values in the micromolar range, indicating promising anticancer potential .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
AntiviralDENV NS2BNS3 Protease5-20
AnticancerMCF-7 Cell Line10-30
AntimicrobialGram-positive Bacteria15
Gram-negative Bacteria25

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-benzothiazoles exhibit promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have shown that triazolo derivatives can act as potent inhibitors against specific protein targets involved in tumor growth and survival pathways .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting crucial metabolic pathways. Studies have reported effective results against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Enzyme Inhibition

Another critical application of this compound is its role as an enzyme inhibitor. It has been noted for its inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase. This inhibition can be beneficial in treating conditions like glaucoma and Alzheimer's disease by modulating enzyme activity that influences neurotransmitter levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the triazolo and benzothiazole rings have been shown to significantly affect biological activity. For example, specific modifications can enhance binding affinity to target enzymes or improve solubility and bioavailability .

Case Studies

Several case studies provide insights into the therapeutic efficacy of this compound:

  • A study involving a series of synthesized triazolo-benzothiazole derivatives showed a marked increase in potency against cancer cell lines when compared to their non-triazolo counterparts .
  • Another investigation highlighted the compound's ability to inhibit urease activity, which is crucial in managing conditions like kidney stones and certain infections .

Data Summary

The following table summarizes key findings related to the applications of 2-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione:

ApplicationBiological ActivityReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits carbonic anhydrase; cholinesterase
Therapeutic EfficacyPotent against specific cancer cell lines

Comparison with Similar Compounds

Triazolopyridazine-diones ()

Compounds 17a–c from Heterocycles (2004) feature a triazolopyridazine-dione core with tetrazole and aryl substituents. Their synthesis involves condensation reactions between 1,2,4-triazoline-3,5-dione derivatives and chlorophenyl tetrazoles in dichloromethane or acetonitrile, yielding crystalline products with melting points ranging from 157–162°C. The target compound differs in its triazolobenzothiazole core and isoindole-dione linkage, which may require alternative synthetic routes, such as phase-transfer catalysis (used for triazolothiadiazoles in ) .

Triazolothiadiazoles (Evidences 2, 4–6)

Triazolothiadiazoles (e.g., 2a–2s in ) are synthesized via phase-transfer-catalyzed reactions between 4-amino-5-mercapto-1,2,4-triazoles and carboxylic acids. These compounds exhibit vasodilatory activity, with substituents like pyridyl groups enhancing bioactivity.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Class Core Structure Melting Point (°C) Key Substituents Synthesis Solvent
Triazolopyridazine-diones Triazole + pyridazine 157–162 4-Chlorophenyl, acetyl Dichloromethane, EtOH
Triazolothiadiazoles Triazole + thiadiazole Not reported Pyridyl, alkyl/aryl Acetonitrile (PTC)
Target Compound Triazole + benzothiazole Not reported Isoindole-dione, sulfanylethyl Likely PTC or POCl₃

The absence of melting point data for the target compound suggests further characterization is needed. Its isoindole-dione group may increase molecular rigidity compared to tetrazole-substituted analogs in .

Research Implications and Gaps

The target compound’s unique architecture positions it as a candidate for exploring dual bioactive functionalities. However, critical gaps remain:

Synthetic Optimization : Adapting phase-transfer catalysis () or POCl₃-mediated reactions () could improve yield.

Bioactivity Screening : Prioritize assays for antimicrobial, anticancer, and vasodilatory effects based on structural analogs.

Computational Studies : Density functional theory (DFT) calculations could elucidate electronic effects of the benzothiazole-isoindole-dione system .

Q & A

Q. How can researchers align their studies on this compound with broader theories in heterocyclic chemistry?

  • Methodology: Link synthetic strategies to Woodward-Hoffmann rules for pericyclic reactions (e.g., [1,3]-dipolar cycloadditions in triazole formation). emphasizes grounding mechanistic hypotheses in frontier molecular orbital theory to explain regioselectivity .

Q. What interdisciplinary approaches integrate materials science and medicinal chemistry to enhance this compound’s application in drug delivery?

  • Methodology: Formulate nanoparticle carriers (e.g., PLGA) to improve bioavailability. Use SEM and DLS to characterize particle size, while in vitro release studies (pH 7.4 vs. 5.5) assess stability. ’s benzothiazole-triazole hybrids demonstrate enhanced cellular uptake via liposomal encapsulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.